![molecular formula C19H24N2O4S2 B1406562 3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate CAS No. 2034157-13-4](/img/structure/B1406562.png)

3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate

Übersicht

Beschreibung

Benzo[d]thiazol-2(3H)-one derivatives are a class of organic compounds that contain a benzothiazole ring, a type of heterocyclic aromatic hydrocarbon that contains phenyl and thiazole rings, as well as sulfur and nitrogen atoms in their structures . They have been synthesized and investigated for their potential antidepressant and anticonvulsant effects .

Synthesis Analysis

The synthesis of benzo[d]thiazol-2(3H)-one derivatives typically involves the reaction of benzo[d]thiazol-2-ol with an alkyl bromide or substituted brominated benzyl compound in the presence of anhydrous K2CO3 . The reaction is usually carried out at elevated temperatures and monitored by thin-layer chromatography (TLC) .Molecular Structure Analysis

The molecular structure of benzo[d]thiazol-2(3H)-one derivatives can be determined using two-dimensional nuclear magnetic resonance (NMR) spectroscopic techniques and tandem mass spectrometry .Chemical Reactions Analysis

While specific chemical reactions involving “3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate” are not available, benzo[d]thiazol-2(3H)-one derivatives have been found to exhibit activity in alleviating haloperidol-induced catalepsy in mice .Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activity

Derivatives of 3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate have shown promising results in antimicrobial applications. For instance, certain derivatives synthesized from reactions involving this compound have exhibited significant antibacterial activity against both gram-negative and gram-positive bacteria, such as Escherichia coli and Staphylococcus aureus (Hussein & Azeez, 2013).

Crystal Structure Analysis

The imine tautomerism present in related compounds has been a subject of study, particularly in crystal structure analysis. This aspect of the compound's chemistry has been explored to distinguish between different tautomeric forms, utilizing techniques such as dispersion-corrected density functional theory calculations and 13C solid-state NMR spectroscopy (Li, Bond, Johansson, & van de Streek, 2014).

Photodynamic Therapy in Cancer Treatment

New derivatives containing Schiff base groups and related to this compound have been investigated for their potential in photodynamic therapy, a treatment for cancer. These compounds have shown useful properties like high singlet oxygen quantum yield, which is crucial for Type II photodynamic therapy mechanisms (Pişkin, Canpolat, & Öztürk, 2020).

Corrosion Inhibition

Certain synthesized derivatives have been evaluated for their effectiveness in inhibiting corrosion of metals in acidic environments. These compounds have demonstrated excellent inhibitory properties, which can be crucial in industrial applications to prevent metal corrosion (Ehsani, Moshrefi, & Ahmadi, 2015).

Anthelmintic and Anti-inflammatory Activities

Some novel imidazothiazole derivatives, closely related to the compound , have been found to exhibit significant anthelmintic and anti-inflammatory activities. These findings suggest potential applications in the pharmaceutical industry for the treatment of various conditions (Shetty, Khazi, & Ahn, 2010).

Wirkmechanismus

Zukünftige Richtungen

The development of new selective fluorogenic probes for monitoring cellular components of healthy and infected cells may help to determine the mechanism of the pathogenesis of new pathogens in living cells . Further studies are needed to confirm their binding with human A2A receptor for the design and development of potent antagonists .

Eigenschaften

IUPAC Name |

3-(2-ethoxyethyl)-6-methyl-1,3-benzothiazol-2-imine;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2OS.C7H8O3S/c1-3-15-7-6-14-10-5-4-9(2)8-11(10)16-12(14)13;1-6-2-4-7(5-3-6)11(8,9)10/h4-5,8,13H,3,6-7H2,1-2H3;2-5H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXYUDGKEFOTBRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1C2=C(C=C(C=C2)C)SC1=N.CC1=CC=C(C=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

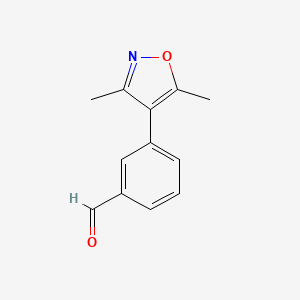

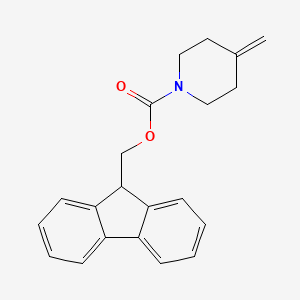

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Bromo-N-[2-(dimethylamino)ethyl]-3-methoxybenzamide](/img/structure/B1406480.png)

![Ethyl 4-(3-iodoimidazo[1,2-a]pyrazin-6-yl)benzoate](/img/structure/B1406483.png)

![7,7-Dimethyl-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B1406493.png)

![4-Bromo-N-[2-(dimethylamino)ethyl]-3-ethoxybenzamide](/img/structure/B1406498.png)